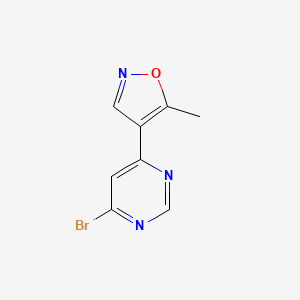

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole

Übersicht

Beschreibung

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole (BPIM) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for biological research.

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in synthesizing complex molecules for medicinal applications. A review article highlights the importance of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are key precursors for the medicinal and pharmaceutical industries. These scaffolds have a wide range of applicability due to their bioavailability and are synthesized using diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This demonstrates the evolving methodologies in creating pharmacologically relevant structures (Parmar, Vala, & Patel, 2023).

Environmental and Toxicological Concerns

The environmental concentrations and toxicology of related brominated compounds, like 2,4,6-Tribromophenol, have been reviewed, summarizing their occurrence in various environments, including their toxicokinetics and toxicodynamics. This compound, used as a pesticide and a degradation product of brominated flame retardants, underscores the environmental impact and toxicological concerns associated with chemical compounds used in industry (Koch & Sures, 2018).

Anticancer Properties of Thiazolopyrimidine Scaffolds

Thiazolopyrimidine scaffolds are identified as promising bioactive compounds with a variety of biological activities, including anticancer properties. Research in this area has led to the design, synthesis, and evaluation of thiazolopyrimidine derivatives, highlighting the potential for these compounds in cancer treatment. This showcases the ongoing search for novel compounds with significant therapeutic value in oncology (Islam & Fahmy, 2022).

Application Potential of Xylan Derivatives

The chemical modification of xylan into biopolymer ethers and esters opens new avenues in drug delivery applications. Xylan derivatives, through advanced synthesis and analysis techniques, have been shown to form nanoparticles that could be used for targeted drug delivery, demonstrating the intersection of materials science and medicinal chemistry for therapeutic applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Wirkmechanismus

Pyrimidines

are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities . For example, pyrimidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Isoxazoles

are azoles with an oxygen atom next to the nitrogen. They are also a class of compounds that have been shown to have a wide range of biological activities .

The mechanism of action of a compound generally involves the compound binding to a target molecule in the body, such as a protein, and altering its activity, which can lead to a therapeutic effect .

The biochemical pathways affected by a compound are the series of chemical reactions in a cell that the compound influences. These pathways can lead to various physiological effects .

Pharmacokinetics

refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). These properties can greatly influence the drug’s therapeutic effect .

The result of action of a compound refers to the molecular and cellular effects of the compound’s action, which can include changes in cell signaling, gene expression, or cell survival .

Environmental factors

, such as temperature, pH, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to the disruption of the cell cycle, which can be beneficial in the treatment of cancer .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by interfering with cell signaling pathways. Specifically, this compound affects the CDK2/cyclin A2 complex, leading to cell cycle arrest and subsequent apoptosis . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of CDK2, resulting in the inhibition of the enzyme’s activity. This binding is facilitated by the bromopyrimidine moiety, which interacts with key amino acid residues in the active site. Furthermore, this compound has been found to induce conformational changes in CDK2, enhancing its inhibitory effects . These interactions ultimately lead to alterations in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods. Degradation of this compound can occur under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in various tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, enhancing its inhibitory effects on CDK2 and other enzymes.

Eigenschaften

IUPAC Name |

4-(6-bromopyrimidin-4-yl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLWZJBBLBGMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

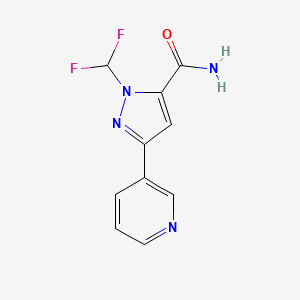

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481678.png)

![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)

![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481680.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)

![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)

![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)